molecular formula C14H12N2S B14664354 Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- CAS No. 50500-03-3

Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)-

Cat. No.: B14664354
CAS No.: 50500-03-3
M. Wt: 240.33 g/mol
InChI Key: JRDPLFUZMDHJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is a complex organic compound that belongs to the class of amines It features a benzenamine moiety linked to a thiazetidine ring, which is a four-membered heterocyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- typically involves the reaction of benzenamine with a thiazetidine precursor under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- involves its interaction with molecular targets, such as enzymes or receptors. The thiazetidine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazol-2-ylidenes: These compounds are structurally similar but have a different ring size and electronic properties.

    Benzylamines: Similar in having an amine group attached to an aromatic ring but lack the thiazetidine moiety.

    Phenylthiazoles: Contain a thiazole ring fused to a phenyl group, differing in the ring structure and heteroatom arrangement.

Uniqueness

Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is unique due to its combination of a benzenamine moiety with a thiazetidine ring, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

50500-03-3

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

N,3-diphenyl-1,3-thiazetidin-2-imine

InChI

InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)15-14-16(11-17-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

JRDPLFUZMDHJKK-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.